5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of diazinane derivatives, which are characterized by their diazinane ring structure. The presence of the ethoxyphenyl group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the acylation of a precursor compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride. This reaction forms the intermediate 5-[(5-chloroacetyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, which is then further reacted with various β-diketones or β-ketoesters to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted diazinane compounds.
Scientific Research Applications
5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes related to its chemical structure .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Ethoxyphenyl)methyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- 3-Ethyl-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- 2-[3-(2-Ethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-N,N-dimethylpropanamide
Uniqueness
5-[(2-Ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of the ethoxyphenyl group. This combination of structural features imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
5-[(2-ethoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-12-8-6-5-7-10(12)9-11-13(18)16(2)15(20)17(3)14(11)19/h5-8,11H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCAYAQDRSXAQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CC2C(=O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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